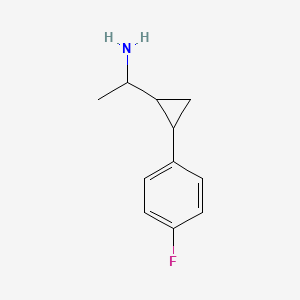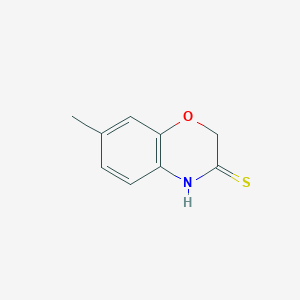![molecular formula C12H18ClN3O B12214471 1-(2-furyl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12214471.png)
1-(2-furyl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-furyl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine is an organic compound that features a furan ring and a pyrazole ring connected through a methanamine linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-furyl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment of the furan ring: The furan ring can be introduced via a nucleophilic substitution reaction, where a furan derivative reacts with a suitable electrophile.
Formation of the methanamine linker: This step involves the reaction of the pyrazole and furan derivatives with formaldehyde and a secondary amine under reductive amination conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-furyl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The pyrazole ring can be reduced to form pyrazolines or pyrazolidines.
Substitution: The methanamine linker can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furanones or hydroxylated derivatives.
Reduction: Pyrazolines or pyrazolidines.
Substitution: Various substituted methanamines depending on the nucleophile used.
Scientific Research Applications
1-(2-furyl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(2-furyl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets. The furan and pyrazole rings can interact with enzymes or receptors, modulating their activity. The methanamine linker may facilitate binding to these targets, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: This compound also features a pyrazole ring but with different substituents, leading to distinct chemical properties.
Pinacol boronic esters: These compounds are valuable in organic synthesis and share some functional group similarities.
Uniqueness
1-(2-furyl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine is unique due to its specific combination of a furan ring, a pyrazole ring, and a methanamine linker. This structure imparts unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C12H18ClN3O |
|---|---|
Molecular Weight |
255.74 g/mol |
IUPAC Name |
1-(furan-2-yl)-N-[(1-propan-2-ylpyrazol-4-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C12H17N3O.ClH/c1-10(2)15-9-11(7-14-15)6-13-8-12-4-3-5-16-12;/h3-5,7,9-10,13H,6,8H2,1-2H3;1H |
InChI Key |
QFNVXZXTYRYIIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)CNCC2=CC=CO2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-Methylphenyl)-7-(4-pyridyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]py rimidine](/img/structure/B12214391.png)
![N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide](/img/structure/B12214392.png)
![N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-ethyl-4-methylpyrazol-3-amine;hydrochloride](/img/structure/B12214393.png)
![2-[(2,3-Dimethoxyphenyl)methylene]-7-[(dipropylamino)methyl]-6-hydroxybenzo[b] furan-3-one](/img/structure/B12214399.png)

![4-(2-{[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)benzamide](/img/structure/B12214404.png)
![5-Tert-butyl-3-(4-chlorophenyl)-7-[4-(diphenylmethyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B12214411.png)
![5-cyclopropyl-2-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B12214413.png)
![6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-thiol](/img/structure/B12214419.png)
![3-[4-(3-chlorophenyl)piperazin-1-yl]-2-benzofuran-1(3H)-one](/img/structure/B12214421.png)


![4-Chloro-7-(3-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidine](/img/structure/B12214434.png)
![N-[(3-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12214455.png)
